molecular formula C10H17NO3S B15052112 ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

Cat. No.: B15052112
M. Wt: 231.31 g/mol
InChI Key: SBLUNABTQYDFJM-MHPPCMCBSA-N
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Description

((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide: is a complex organic compound with a unique bicyclic structure. This compound is characterized by its rigid framework and functional groups, which make it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core, followed by the introduction of the methanesulfonamide group through a sulfonation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.

Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or bind to proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

    ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)amine: This compound shares a similar bicyclic structure but lacks the sulfonamide group.

    ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethylsulfonamide: This compound has an ethyl group instead of a methanesulfonamide group.

Uniqueness: The presence of the methanesulfonamide group in ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological molecules.

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide

InChI

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7?,10-/m0/s1

InChI Key

SBLUNABTQYDFJM-MHPPCMCBSA-N

Isomeric SMILES

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C

Origin of Product

United States

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